molecular formula C20H15ClN2O4S B14168739 3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid CAS No. 4851-46-1

3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid

Cat. No.: B14168739
CAS No.: 4851-46-1
M. Wt: 414.9 g/mol
InChI Key: SXLMKJRDJBWHRR-UHFFFAOYSA-N
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Description

3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid typically involves multiple steps. One common approach is the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate can then react with a benzaldehyde derivative in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: This compound shares the furan and chlorophenyl groups but lacks the benzoic acid moiety.

    Indole derivatives: These compounds have similar biological activities and are used in similar research applications.

Uniqueness

3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

4851-46-1

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]-4-methylbenzoic acid

InChI

InChI=1S/C20H15ClN2O4S/c1-11-2-3-13(19(25)26)10-15(11)22-20(28)23-18(24)17-9-8-16(27-17)12-4-6-14(21)7-5-12/h2-10H,1H3,(H,25,26)(H2,22,23,24,28)

InChI Key

SXLMKJRDJBWHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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